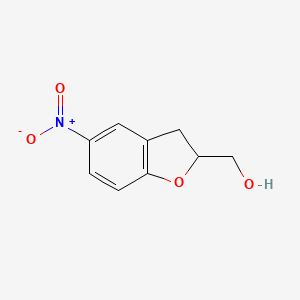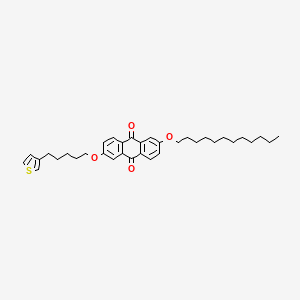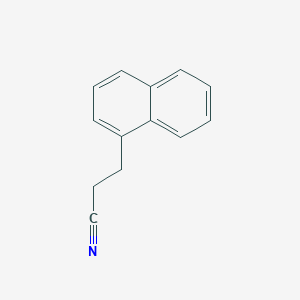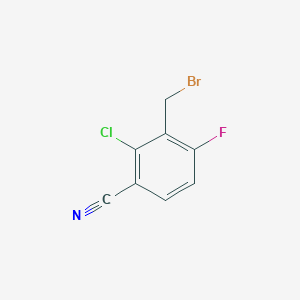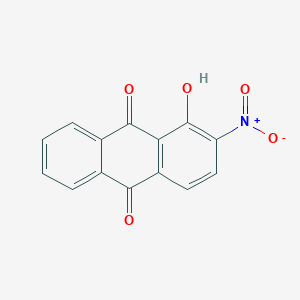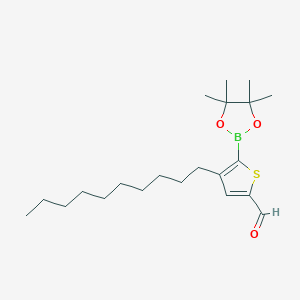
(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct moieties: a pyrrolidine carboxylic acid derivative and a naphthalenylethanamine derivative. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethyl and phenylmethoxycarbonyl groups, and the coupling with the naphthalenylethanamine moiety. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethyl and phenylmethoxycarbonyl groups can be introduced using alkylation and esterification reactions.
Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the naphthalenylethanamine derivative using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: This compound shares the pyrrolidine carboxylic acid moiety but lacks the naphthalenylethanamine derivative.
(1R)-1-naphthalen-1-ylethanamine: This compound contains the naphthalenylethanamine moiety but lacks the pyrrolidine carboxylic acid derivative.
Uniqueness
The uniqueness of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine lies in its combined structural features, which may confer unique chemical and biological properties not found in the individual components.
This detailed article provides a comprehensive overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C27H32N2O4 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C15H19NO4.C12H13N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);2-9H,13H2,1H3/t12-,13+;9-/m11/s1 |
Clé InChI |
OXBFOGBTAPHHJC-BJRHDTMISA-N |
SMILES isomérique |
CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2.C[C@H](C1=CC=CC2=CC=CC=C21)N |
SMILES canonique |
CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.CC(C1=CC=CC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




